molecular formula C26H23F3N4O2S B2902236 N-((4-benzyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476435-14-0

N-((4-benzyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2902236
CAS No.: 476435-14-0
M. Wt: 512.55
InChI Key: RWMRCMYLGKNDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a five-membered ring containing three nitrogen atoms. Its structure includes:

  • A 4-benzyl substituent at position 4 of the triazole ring.
  • A (4-trifluoromethyl)benzylthio group at position 5, introducing a sulfur atom and a trifluoromethylphenyl moiety.
  • A 4-methoxybenzamide group attached via a methylene bridge to the triazole ring.

Properties

IUPAC Name

N-[[4-benzyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N4O2S/c1-35-22-13-9-20(10-14-22)24(34)30-15-23-31-32-25(33(23)16-18-5-3-2-4-6-18)36-17-19-7-11-21(12-8-19)26(27,28)29/h2-14H,15-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMRCMYLGKNDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core 1,2,4-Triazole Ring Formation

The 1,2,4-triazole scaffold serves as the structural backbone of the target molecule. Two primary approaches emerge from contemporary literature:

Cyclization of Thiosemicarbazides

A widely adopted method involves the cyclization of 1,4-disubstituted thiosemicarbazides under basic conditions. For example, Abacı et al. demonstrated that refluxing 4-benzoylamino benzoic acid hydrazide with aryl isothiocyanates in ethanol followed by NaOH-mediated cyclization yields 3,4-disubstituted-1,2,4-triazole-5-thiones. Applied to the target compound, this approach could proceed as follows:

  • Thiosemicarbazide Formation : React 4-methoxybenzamide hydrazide with 4-(trifluoromethyl)benzyl isothiocyanate to form the intermediate thiosemicarbazide.
  • Cyclization : Treat the intermediate with 2N NaOH under reflux to induce cyclization, generating the 1,2,4-triazole-5-thione.

This method offers moderate yields (80–95%) and avoids metal catalysts, aligning with green chemistry principles.

Multi-Component Reaction (MCR) Strategies

Chen et al. reported a metal-free MCR using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) to construct 3-trifluoromethyl-1,2,4-triazoles. While the trifluoromethyl group in the target compound resides on the benzylthio moiety rather than the triazole, this method highlights the utility of TFBen as a carbonyl surrogate. Adapting this approach:

  • Imidohydrazide Formation : Couple trifluoroacetimidoyl chloride with hydrazine hydrate.
  • Cyclization with TFBen : React the intermediate with TFBen and p-toluenesulfonic acid (TsOH) to form the triazole core.

This pathway achieves scalability (demonstrated at 5 mmol scale) and avoids harsh conditions, though regioselectivity must be carefully controlled.

N-Benzylation and Methylation

N-Benzylation at Position 4

Introduce the benzyl group via alkylation:

  • Deprotonation : Treat the triazole intermediate with NaH in THF.
  • Benzylation : Add benzyl bromide to afford the 4-benzyl-1,2,4-triazole derivative.

This step parallels Sutherland et al.’s use of stable diazonium salts for N-functionalization, though adapted for alkylation.

Methylation at Position 3

Install the methylene bridge using a Mannich-type reaction:

  • Formaldehyde Condensation : React the triazole with formaldehyde and 4-methoxybenzamide in acetic acid.
  • Reductive Amination : Employ NaBH₃CN to reduce the imine intermediate, yielding the N-methylene-4-methoxybenzamide substituent.

Amide Bond Formation

The 4-methoxybenzamide group is introduced via standard coupling:

  • Activation : Treat 4-methoxybenzoic acid with EDCl/HOBt in DCM.
  • Coupling : React the activated ester with the aminomethyl-triazole intermediate to form the final amide.

Microwave irradiation (e.g., 80°C, 10 min) enhances yield and purity, as demonstrated by Abacı et al. for analogous triazoles.

Optimization and Scalability

Reaction Condition Optimization

  • Microwave Assistance : Abacı et al. achieved 80–98% yields for triazole derivatives using microwave irradiation (Table 1).
  • Solvent Selection : Toluene and DMF are optimal for cyclization and alkylation, respectively.
Table 1. Comparative Yields Under Microwave vs. Conventional Heating
Step Conventional Yield (%) Microwave Yield (%) Time Reduction
Triazole Cyclization 65–75 80–98 50%
Amide Coupling 70 92 70%

Challenges and Solutions

  • Regioselectivity : Use bulky bases (e.g., DBU) to direct substitution to the 5-position.
  • Thioether Stability : Avoid strong oxidants during purification; employ silica gel chromatography with ethyl acetate/hexane.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, N-((4-benzyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is investigated for its potential as a bioactive molecule. Its triazole ring and trifluoromethyl group are known to enhance biological activity, making it a candidate for drug development.

Medicine

The compound is explored for its potential therapeutic applications, particularly as an antimicrobial or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors is of significant interest.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-((4-benzyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the benzyl and trifluoromethyl groups enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Compounds with modifications to the triazole ring’s substituents exhibit distinct physicochemical and pharmacological properties:

Compound Name Key Substituents Molecular Weight Melting Point (°C) Notable Spectral Data (IR/NMR) Reference
Target Compound 4-benzyl, 5-(4-CF3-benzylthio), 4-methoxybenzamide ~553.5 (calc.) Not reported Expected C=O (1660–1680 cm⁻¹), CF3 (1100–1200 cm⁻¹)
N-[[4-benzyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide 4-benzyl, 5-(hydroxyamino-oxoethylthio), 4-methoxybenzamide 492.6 Not reported C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-CF3-phenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide 4-benzylthio, 5-sulfamoyl, 4-CF3-phenyl-triazine ~650.1 (calc.) 277–279 SO2 (1150–1250 cm⁻¹), CF3 (1100–1200 cm⁻¹)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Isoxazole-thiadiazole hybrid, benzamide 348.39 160 C=O (1606 cm⁻¹), aromatic protons (7.36–7.72 ppm)

Key Observations :

  • The trifluoromethyl group in the target compound distinguishes it from non-fluorinated analogs, improving membrane permeability compared to methoxy or hydroxyamino derivatives .
Pharmacological Activity Trends
  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., CF3, Cl) on aromatic rings show enhanced activity against Gram-positive bacteria. For example, compound 52 (4-CF3-phenyl) exhibits MIC values < 1 µg/mL against S. aureus, outperforming methoxy-substituted analogs .
  • Enzyme Inhibition : The 4-methoxybenzamide moiety in the target compound may target kinases or proteases, as seen in structurally similar triazole-benzamide hybrids (e.g., IC50 = 0.8 µM against EGFR kinase) .
Analytical Data
  • IR Spectroscopy : Expected peaks include ν(C=O) at ~1680 cm⁻¹ (benzamide), ν(CF3) at ~1150 cm⁻¹, and ν(S-C) at ~700 cm⁻¹ .
  • 1H-NMR : Key signals would involve methoxy protons (~3.8 ppm), benzyl aromatic protons (7.2–7.6 ppm), and trifluoromethylbenzyl protons (7.4–7.8 ppm) .

Biological Activity

N-((4-benzyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key functional groups:

  • Triazole ring : Known for its biological significance, particularly in antimicrobial and anticancer activities.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Thioether linkage : May contribute to the modulation of biological interactions.
  • Methoxybenzamide moiety : Typically associated with enhanced binding affinities to biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways related to inflammation or cell proliferation.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit significant antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives. For instance, compounds with similar structures have shown activity against a range of pathogens:

CompoundTarget PathogenInhibition (%)Reference
Triazole AMycobacterium tuberculosis87%
Triazole BStaphylococcus aureus92%

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example:

  • A derivative similar to this compound demonstrated an IC50 value of 4.36 μM against HCT116 colon cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Compounds containing the triazole ring have also been noted for their anti-inflammatory properties. Research suggests that they may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Trifluoromethyl Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Benzyl Moieties : The presence of benzyl groups has been correlated with increased activity against various targets.
  • Thioether Linkage : This functional group may play a crucial role in the compound's interaction with biological macromolecules.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the anticancer effects of a series of triazole derivatives in vitro and found that modifications in the benzyl substituents significantly affected their potency against different cancer cell lines .
  • Case Study on Antimicrobial Efficacy :
    • In another investigation, a related triazole compound was tested against several bacterial strains and exhibited promising results, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic: What are the key steps in synthesizing this triazole-containing compound?

The synthesis typically involves multi-step reactions, including:

  • Triazole ring formation : Cyclization of thiosemicarbazides or hydrazine derivatives under acidic/basic conditions (e.g., using thiourea and α-haloketones) .
  • Functionalization : Introducing substituents like benzyl, trifluoromethylbenzylthio, and methoxybenzamide groups via nucleophilic substitution or coupling reactions. For example, O-benzyl hydroxylamine hydrochloride reacts with p-trifluoromethyl benzoyl chloride in dichloromethane under argon, followed by purification via vacuum filtration and recrystallization .
  • Optimization : Critical parameters include temperature (e.g., 0°C for acyl chloride addition), solvent choice (e.g., CH2Cl2), and stoichiometric ratios (e.g., 2.0 equiv K2CO3) to achieve yields >85% .

Basic: How is the compound characterized for structural confirmation and purity?

Standard analytical methods include:

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR to verify functional groups (e.g., triazole ring C=N stretch at ~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C32H26F2N6O3S2, MW 644.7 g/mol) .
  • Chromatography : HPLC or TLC with UV detection to assess purity (>95%) .

Basic: What preliminary biological assays are recommended for activity screening?

Initial screening often includes:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values vs. S. aureus or E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC50 determination in HeLa or MCF-7 cells) .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced: How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., trifluoromethyl vs. methyl groups) drastically alter target binding .
  • Assay conditions : Variability in cell lines, solvent (DMSO vs. ethanol), or incubation times affects results. Standardize protocols using guidelines like OECD 423 .
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with homologous targets (e.g., EGFR or COX-2) .

Advanced: What strategies optimize yield in large-scale synthesis?

Key approaches include:

  • Protective groups : Use pivaloyloxymethyl (POM) to shield reactive sites during coupling steps .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but may require post-synthesis ion-exchange chromatography for purification .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acyl chloride additions) .

Advanced: How is the electronic structure analyzed to predict reactivity?

  • DFT calculations : Gaussian 09 simulations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Tautomeric studies : UV-Vis spectroscopy and NMR titration monitor thione-thiol equilibria, which influence metal coordination (e.g., Zn<sup>2+</sup> or Cu<sup>2+</sup>) .
  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., triazole ring planarity) to correlate structure with activity .

Advanced: What in silico methods predict pharmacokinetic properties?

  • ADMET profiling : Tools like SwissADME estimate logP (~3.5), solubility (LogS ~-4.5), and CYP450 inhibition .
  • MD simulations : GROMACS models assess membrane permeability (e.g., blood-brain barrier penetration) .
  • QSAR models : Train datasets on triazole derivatives to correlate substituents (e.g., trifluoromethyl) with bioavailability .

Advanced: How are structure-activity relationships (SAR) systematically studied?

  • Analog synthesis : Modify substituents (e.g., replace benzyl with pyridyl) and compare bioactivity .
  • Pharmacophore mapping : MOE or Schrödinger identify critical interaction points (e.g., hydrogen bonding with methoxy groups) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., trifluoromethyl enhances lipophilicity by ~0.7 log units) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.